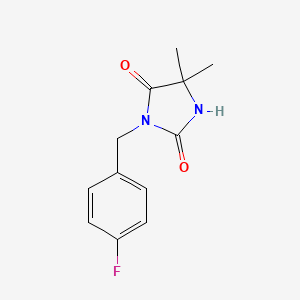
3-(4-Fluorbenzyl)-5,5-dimethyl-1H-imidazol-2,4(3H,5H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the imidazole ring, which imparts unique chemical and biological properties
Wissenschaftliche Forschungsanwendungen
3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary target of this compound is DNA . The compound interacts with DNA, which plays a crucial role in biological activities like transcription, replication, and translation of genes .
Mode of Action
The compound interacts with its target, DNA, via the minor groove binding . This interaction is critical for understanding the mechanism of action and designing specific DNA binders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione typically involves the reaction of 4-fluorobenzyl chloride with 5,5-dimethylhydantoin in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-fluorobenzyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- 4-(4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione
- 3-(4-fluorobenzyl)-5,5-dimethylhydantoin
Uniqueness
3-(4-fluorobenzyl)-5,5-dimethyl-1H-imidazole-2,4(3H,5H)-dione is unique due to its specific imidazole ring structure combined with the fluorobenzyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-12(2)10(16)15(11(17)14-12)7-8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWGCWDDLGZBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,5-Dimethyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1,2-oxazole](/img/structure/B2450304.png)
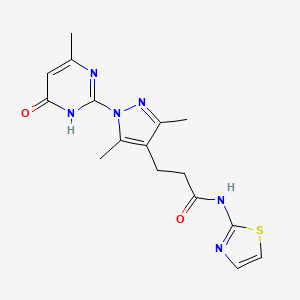
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2450308.png)
![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2450311.png)
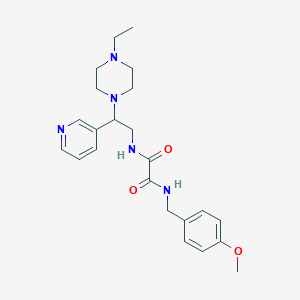
![7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2450313.png)


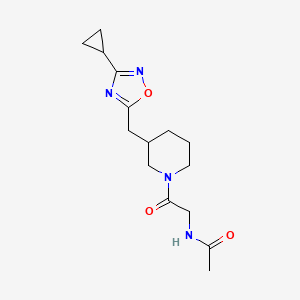
![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/new.no-structure.jpg)
![N-[3-(dimethylamino)propyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2450320.png)
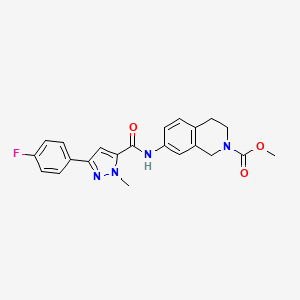

![Tert-butyl 3-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,3-diazinane-1-carboxylate](/img/structure/B2450327.png)
